mollicellin L
Description
Properties
CAS No. |
1179374-64-1 |
|---|---|
Molecular Formula |
C22H20O7 |
Molecular Weight |
396.395 |
IUPAC Name |
11H-Dibenzo(b,E)(1,4)dioxepin-4-carboxaldehyde, 3-hydroxy-7-methoxy-1,9-dimethyl-8-(3-methyl-1-oxo-2-buten-1-yl)-11-oxo- |
InChI |
InChI=1S/C22H20O7/c1-10(2)6-15(25)19-12(4)20-17(8-16(19)27-5)28-21-13(9-23)14(24)7-11(3)18(21)22(26)29-20/h6-9,24H,1-5H3 |
InChI Key |
SEGGMMXRZJRNCN-UHFFFAOYSA-N |
SMILES |
O=CC1=C(C2=C(C)C=C1O)OC3=CC(OC)=C(C(/C=C(C)\C)=O)C(C)=C3OC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mollicellin L |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Mollicellins
Structural Features
Mollicellins are depsidones characterized by a fused tricyclic core with varying substituents (e.g., methyl, ethoxy, or 3-methylbut-2-enyl groups). Key structural differences among analogs include:
- Ring count : Mollicellins O–R have three or four rings depending on substituent cyclization .
- Side chains : Compounds with a 3-methylbut-2-enyl group (e.g., mollicellins G, H, I) exhibit enhanced bioactivity .
- Oxygenation : Ethoxy or hydroxyl groups influence solubility and target binding (e.g., mollicellin O’s ethoxy group at C-2′) .
Table 1. Structural Comparison of Selected Mollicellins
Bioactivity Profiles
Antibacterial Activity
- Mollicellin H : Most potent against S. aureus (IC₅₀ = 5.14 µg/mL for ATCC 29213; 6.21 µg/mL for MRSA N50) .
- Mollicellin O and I : Moderate activity against S. aureus (IC₅₀ > 20 µg/mL) .
- Mollicellins S–U : MIC values of 6.25–12.5 µg/mL against MRSA .
- Limitation: No activity against Gram-negative bacteria (e.g., E. coli) .
Table 2. Antibacterial Activity of Mollicellins
| Compound | Target Pathogen | IC₅₀/MIC (µg/mL) | |
|---|---|---|---|
| Mollicellin H | S. aureus ATCC 29213 | 5.14 | |
| Mollicellin H | MRSA N50 | 6.21 | |
| Mollicellin S | MRSA | 6.25 | |
| Mollicellin O | S. aureus ATCC 29213 | 21.35 |
Cytotoxic Activity
- Mollicellin H : Selective cytotoxicity against HepG2 (IC₅₀ = 6.83 µg/mL) but inactive against HeLa .
- Mollicellin G : Broad activity (IC₅₀ = 19.64 µg/mL for HepG2; 13.97 µg/mL for HeLa) .
- Mollicellin I : Weak activity (IC₅₀ > 10 µg/mL in breast/lung cancer lines) .
Table 3. Cytotoxicity of Mollicellins
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | |
|---|---|---|---|
| Mollicellin H | HepG2 | 6.83 | |
| Mollicellin G | HepG2 | 19.64 | |
| Mollicellin G | HeLa | 13.97 | |
| Mollicellin I | HeLa | 21.35 |
Antioxidant Activity
Mechanism and Structure-Activity Relationships (SAR)
Q & A
Q. What spectroscopic methods are essential for characterizing the structure of Mollicellin L?
this compound, as a depsidone, requires comprehensive structural elucidation using nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments), high-resolution mass spectrometry (HRESI-TOFMS), and infrared (IR) spectroscopy. These methods confirm functional groups, molecular weight, and stereochemistry. For example, 2D NMR (COSY, HMBC, HSQC) resolves coupling patterns and long-range correlations critical for assigning complex ring systems common in depsidones .
Q. What are the primary biological activities reported for this compound and related analogs?
While direct data on this compound is limited, structurally similar depsidones (e.g., Mollicellins G, H, and O–R) exhibit cytotoxicity against cancer cell lines (e.g., HepG2, HeLa) and antibacterial activity against Gram-positive bacteria. Standard assays include MTT for cytotoxicity (IC50 values) and broth microdilution for antimicrobial activity (MIC values). Activity varies significantly by cell line and bacterial strain, necessitating careful selection of experimental models .
Q. How are Mollicellins typically isolated from fungal sources?
Isolation involves solvent extraction (e.g., ethyl acetate), followed by chromatographic techniques (column chromatography, HPLC) guided by bioactivity or TLC profiling. Endophytic fungi like Chaetomium spp. are common sources. Purity is confirmed via HPLC-UV/ELSD, and structural identity is validated against spectral databases .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for Mollicellins across studies be resolved?
Discrepancies in IC50 values (e.g., Mollicellin H active in HepG2 but inactive in HeLa cells) may arise from differences in assay conditions (e.g., incubation time, serum concentration) or cell line-specific mechanisms. Researchers should:
- Standardize protocols using reference compounds (e.g., camptothecin as a positive control) .
- Validate results across multiple cell lines and replicate experiments.
- Perform mechanistic studies (e.g., apoptosis assays) to identify target pathways .
Q. What experimental design considerations are critical for evaluating this compound’s dual cytotoxic and antimicrobial effects?
- Dose-Response Curves : Use logarithmic dilution series to capture IC50/MIC values accurately.
- Controls : Include vehicle controls and reference drugs (e.g., doxorubicin for cytotoxicity, vancomycin for Gram-positive bacteria).
- Synergy Testing : Combine this compound with standard chemotherapeutics/antibiotics to assess additive or synergistic effects .
- Resistance Profiling : Test against drug-resistant strains (e.g., MRSA) to evaluate clinical relevance .
Q. How can computational methods enhance the study of this compound’s bioactivity?
Molecular docking and dynamics simulations predict binding affinities to targets like cannabinoid receptors or bacterial enzymes. For example, Mollicellins P and Q showed potential as CB2 agonists in silico, with QPlogPo/w values indicating favorable membrane permeability. These models guide in vitro validation priorities .
Q. What are the best practices for reporting this compound’s spectral and bioactivity data?
- Spectral Data : Include raw NMR/HRMS files in supplementary materials, annotated with peak assignments .
- Bioactivity Tables : Format IC50/MIC values with 95% confidence intervals and statistical tests (e.g., ANOVA). Use footnotes to clarify inactive results (e.g., "−" or ">50 μg/mL") .
- Reproducibility : Detail solvent purity, instrument calibration, and cell culture conditions per NIH guidelines .
Q. How do Mollicellins compare to other depsidones in terms of structure-activity relationships (SAR)?
SAR studies reveal that substituents like hydroxyl groups (e.g., C-8 in Mollicellin A) and prenyl chains enhance cytotoxicity. Conversely, methylation may reduce activity. Compare this compound’s structure to analogs with known SAR (e.g., Mollicellin C’s 7-carbaldehyde group) to hypothesize functional motifs .
Methodological and Reporting Standards
Q. What supplementary data are required to validate this compound’s purity and identity?
Q. How should researchers address the lack of activity in certain assays (e.g., Mollicellin I’s low GI50 in cancer cells)?
- Hypothesis Testing : Explore off-target effects (e.g., anti-inflammatory or immunomodulatory activity).
- Structural Optimization : Modify inactive scaffolds via semi-synthesis (e.g., acetylation of hydroxyl groups) .
- Data Transparency : Clearly report "no activity" results to avoid publication bias .
Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
